8-(4-Methoxyphenyl)-8-oxooctanoic acid

Description

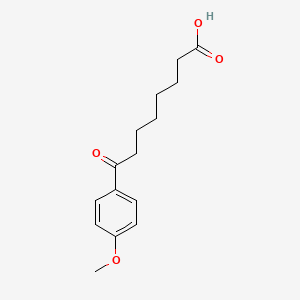

Structure

3D Structure

Properties

IUPAC Name |

8-(4-methoxyphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-19-13-10-8-12(9-11-13)14(16)6-4-2-3-5-7-15(17)18/h8-11H,2-7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPOUULOOGENNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447770 | |

| Record name | 8-(4-METHOXYPHENYL)-8-OXOOCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22811-92-3 | |

| Record name | 8-(4-METHOXYPHENYL)-8-OXOOCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 4 Methoxyphenyl 8 Oxooctanoic Acid and Its Research Oriented Analogs

Retrosynthetic Analysis and Strategic Disconnections for the Octanoic Acid Scaffold

Retrosynthetic analysis of 8-(4-methoxyphenyl)-8-oxooctanoic acid reveals several logical disconnections. The most apparent strategy involves disconnecting the bond between the carbonyl carbon and the aromatic ring, suggesting a Friedel-Crafts acylation reaction. This approach simplifies the molecule into two key synthons: a nucleophilic anisole (B1667542) (or a synthetic equivalent) and an electrophilic eight-carbon dicarbonyl species.

A primary retrosynthetic disconnection is the C(aryl)-C(acyl) bond, which points to a Friedel-Crafts acylation between anisole and a suitable derivative of suberic acid (octanedioic acid). This is a highly convergent and efficient approach.

An alternative disconnection can be envisioned between C7 and C8 of the octanoic acid chain. This would involve the formation of this carbon-carbon bond, for instance, through the reaction of a Grignard reagent derived from a protected 7-bromoheptanoic acid with a 4-methoxybenzoyl derivative. However, this route is generally more complex and less direct than the Friedel-Crafts approach.

Further disconnections within the octanoic acid chain itself are also possible, though they typically lead to longer and less efficient linear syntheses. These might involve building the chain step-by-step through sequential alkylation reactions.

Targeted Synthetic Routes for Incorporating the Methoxyphenyl Moiety

Strategies for Carbon-Carbon Bond Formation in the Octanoic Chain

The construction of the eight-carbon chain can be achieved through various methods. A common and straightforward approach is to start with a commercially available C8 difunctional compound, such as suberic acid or its derivatives. This pre-formed backbone simplifies the synthesis considerably.

Alternatively, the octanoic acid chain can be constructed in a stepwise manner. For instance, a malonic ester synthesis could be employed, starting with a shorter di-halogenated alkane and extending the chain through sequential alkylations. Another approach involves the coupling of smaller fragments, for example, using organocuprate chemistry to couple a four-carbon fragment with another four-carbon fragment. While offering flexibility, these methods are generally more laborious than starting with a C8 precursor.

Elaboration and Functional Group Interconversions at the Carboxylic Acid and Ketone Positions

The presence of both a carboxylic acid and a ketone in the target molecule requires careful management of these functional groups to avoid unwanted side reactions. In many synthetic routes, it is advantageous to protect one of the functional groups while the other is being manipulated.

For example, the carboxylic acid can be protected as an ester (e.g., a methyl or ethyl ester) during reactions involving the ketone. Conversely, the ketone can be protected as an acetal (B89532) or ketal if reactions are to be performed on the carboxylic acid moiety. The choice of protecting groups is crucial and must be guided by their stability to the reaction conditions and the ease of their removal. youtube.comnumberanalytics.com

Common functional group interconversions include:

Esterification/Hydrolysis: The carboxylic acid can be easily converted to an ester for protection or to facilitate purification, and subsequently hydrolyzed back to the acid.

Reduction of the Ketone: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), which can then be further functionalized or used to introduce chirality.

Oxidation/Reduction of other functionalities: If the octanoic chain is built from precursors with other functional groups (e.g., alcohols or alkenes), these will need to be converted to the required carboxylic acid and ketone functionalities through appropriate oxidation or reduction reactions.

Introduction of the Methoxyphenyl Group via Cross-Coupling or Substitution Reactions

While Friedel-Crafts acylation is the most direct method, the methoxyphenyl group can also be introduced via modern cross-coupling reactions. For instance, a pre-formed 8-oxooctanoic acid derivative bearing a suitable leaving group (e.g., a halide or triflate) at the 8-position could be coupled with a 4-methoxyphenylboronic acid in a Suzuki coupling reaction. beilstein-journals.orgrsc.orgdigitellinc.com Similarly, other cross-coupling reactions like the Stille or Heck coupling could be envisioned.

Nucleophilic aromatic substitution is another, though less common, possibility. This would involve the reaction of a nucleophile derived from the octanoic acid chain with a 4-methoxy-substituted aromatic ring bearing a suitable activating group.

Convergent and Linear Synthesis Approaches for Complex Architectures

Both convergent and linear strategies can be applied to the synthesis of this compound and its more complex analogs.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step assembly of the molecule from a single starting material. | Conceptually straightforward to plan. | Often results in low overall yields for multi-step syntheses. |

| Convergent Synthesis | Independent synthesis of key fragments followed by their assembly. | Higher overall yields, greater flexibility for analog synthesis. | May require more complex planning and fragment synthesis. |

Stereoselective Synthesis of Chiral Derivatives of the Chemical Compound

Introducing chirality into the this compound scaffold can be achieved through several stereoselective synthetic methods. A primary target for introducing a stereocenter is the carbonyl group at the 8-position, which can be reduced to a chiral secondary alcohol.

Asymmetric Reduction of the Ketone: The prochiral ketone can be reduced to a chiral alcohol using a variety of enantioselective reducing agents. wikipedia.orgacs.orgsigmaaldrich.com This can be achieved using chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane), or through catalytic asymmetric hydrogenation using chiral transition metal catalysts (e.g., ruthenium-BINAP complexes). wikipedia.org The choice of catalyst and reaction conditions determines the enantioselectivity of the reduction.

Use of Chiral Auxiliaries: An alternative approach involves the use of chiral auxiliaries. wikipedia.orgnih.govnumberanalytics.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, the carboxylic acid could be coupled to a chiral auxiliary, such as an Evans oxazolidinone, to direct the stereoselective alkylation of the α-carbon. numberanalytics.com After the desired stereocenter is set, the auxiliary can be removed. wikipedia.orgnumberanalytics.com

| Stereoselective Method | Description | Key Reagents/Concepts |

| Asymmetric Reduction | Enantioselective reduction of the C8 ketone to a chiral alcohol. | Chiral boranes (e.g., Alpine Borane), Catalytic hydrogenation with chiral catalysts (e.g., Ru-BINAP). |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Evans oxazolidinones, Oppolzer's camphorsultam. numberanalytics.com |

Application of Green Chemistry Principles and Sustainable Synthetic Optimizations

The traditional synthesis of this compound and related structures often relies on classical Friedel-Crafts acylation. This well-established reaction, however, typically employs stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate copious amounts of corrosive and hazardous waste, making the process environmentally taxing. In response, the focus of modern synthetic chemistry has shifted towards developing greener and more sustainable alternatives that minimize waste, reduce energy consumption, and utilize less toxic reagents.

Key areas of improvement in the synthesis of this compound and its analogs involve the adoption of reusable solid acid catalysts, the use of more benign and efficient catalytic systems, and the implementation of energy-efficient techniques such as microwave irradiation and solvent-free reaction conditions.

Heterogeneous Catalysis: A Leap Towards Sustainability

A significant advancement in greening the Friedel-Crafts acylation is the replacement of homogeneous Lewis acids with solid acid catalysts. These heterogeneous catalysts, such as zeolites, sulfated zirconia, and silica-supported sulfonic acids, offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion and waste generation.

For the synthesis of aryl ketones, solid acid catalysts have demonstrated considerable efficacy. For instance, the acylation of anisole, the aromatic precursor to this compound, has been successfully carried out using various solid acids. While a direct application to suberic anhydride (B1165640) to form the target molecule is a logical extension, research has extensively documented the acylation of anisole with other anhydrides, providing a strong basis for this sustainable approach.

| Catalyst Type | Acylating Agent | Aromatic Substrate | Key Advantages |

| Zeolites (e.g., Hβ) | Acetic Anhydride | Anisole | High selectivity, reusability, avoidance of corrosive acids. |

| Sulfated Zirconia | Phthalic Anhydride | Anisole | High activity as a solid superacid, potential for solvent-free conditions. researchgate.net |

| Silica-Supported Sulfonic Acids | Acetic Anhydride | Anisole | Good yields, excellent selectivity, and functions as an efficient heterogeneous catalyst. unipr.it |

This table showcases examples of solid acid catalysts used in the acylation of anisole, demonstrating the potential for their application in the synthesis of this compound.

Benign Catalysts and Solvent-Free Conditions

The exploration of alternative, more environmentally friendly catalysts has identified bismuth(III) triflate (Bi(OTf)₃) as a promising candidate. researchgate.netnih.govresearchgate.net Bismuth triflate is a water-tolerant, recyclable Lewis acid catalyst that can efficiently promote Friedel-Crafts acylation reactions, often under milder conditions than traditional catalysts. researchgate.netnih.govresearchgate.net Its low toxicity and stability make it an attractive option for green synthesis.

Furthermore, conducting reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. The combination of a benign catalyst like bismuth triflate with solvent-free conditions presents a powerful strategy for the sustainable synthesis of this compound.

Microwave-Assisted Synthesis: Accelerating Reactions and Enhancing Efficiency

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and reduced side product formation. mdpi.comorganic-chemistry.orgnih.gov This technique is particularly well-suited for green chemistry as it offers significant energy savings compared to conventional heating methods.

In the context of Friedel-Crafts acylation, microwave irradiation has been shown to be highly effective, especially when combined with solvent-free conditions or the use of green catalysts. For instance, the microwave-assisted acylation of anisole with various anhydrides has been reported to proceed rapidly and with high efficiency. researchgate.net A deep eutectic solvent, [CholineCl][ZnCl₂]₃, has also been employed as a green and efficient catalyst for the microwave-assisted Friedel-Crafts acylation of anisole with high yields and regioselectivity. rsc.org

| Method | Catalyst | Key Features |

| Microwave-assisted, solvent-free | Bismuth Triflate | Rapid reaction times, high yields, catalyst recyclability. researchgate.net |

| Microwave-assisted | [CholineCl][ZnCl₂]₃ (Deep Eutectic Solvent) | Green catalyst and solvent, high regioselectivity, excellent yields. rsc.org |

This table highlights the benefits of microwave-assisted synthesis in the acylation of anisole, a key step in producing this compound.

Synthesis of Research-Oriented Analogs

The principles of green chemistry are equally applicable to the synthesis of research-oriented analogs of this compound. These analogs, which may feature different substitution patterns on the aromatic ring or modifications to the octanoic acid chain, are crucial for structure-activity relationship studies.

The development of one-pot, multicomponent reactions under green conditions is a particularly powerful strategy for generating libraries of diverse analogs. For example, green synthetic approaches have been successfully employed for the synthesis of various heterocyclic compounds and other biologically active molecules, often utilizing water as a solvent and employing energy-efficient techniques. mdpi.com These methodologies can be adapted for the synthesis of novel aryl ketoacid analogs, providing rapid access to a wide range of compounds for further investigation while adhering to the principles of sustainability. A green method for synthesizing structural analogs of favipiravir (B1662787) has been developed through a one-pot condensation of arylglyoxals and 2-aminopropanediamide (B132164) in an alkaline solution. nih.gov

Chemical Transformations and Controlled Derivatization of 8 4 Methoxyphenyl 8 Oxooctanoic Acid

Derivatization of the Carboxylic Acid Functionality (e.g., Esterification, Amide Formation, Hydroxamate Synthesis)

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and hydroxamates, which can significantly alter the compound's physicochemical properties and biological interactions.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to mask the polarity of the acid or to create a prodrug. Standard methods include Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst. Alternatively, reaction with alkyl halides under basic conditions can yield the corresponding ester. For example, related octanoic acid derivatives such as 8-methoxy-8-oxooctanoic acid and 8-(tert-butoxy)-8-oxooctanoic acid represent simple methyl and tert-butyl esters, respectively. nih.govsigmaaldrich.com

Amide Formation: Amide synthesis involves coupling the carboxylic acid with a primary or secondary amine. This transformation is typically facilitated by activating the carboxylic acid with a coupling reagent to form a more reactive intermediate, thereby promoting nucleophilic attack by the amine. This method is fundamental in peptide synthesis and the creation of stable, biologically relevant linkages. google.com

Hydroxamate Synthesis: The synthesis of hydroxamic acids from carboxylic acids is a key transformation, as the hydroxamate functional group is a potent metal-chelating moiety found in many enzyme inhibitors. nih.gov Several methods exist for this conversion, often involving the reaction of an activated carboxylic acid with hydroxylamine (B1172632) or a protected form thereof. nih.gov Common activating agents include ethyl chloroformate, which forms a mixed anhydride (B1165640), or coupling reagents like 1-Propanephosphonic acid cyclic anhydride (T3P). nih.goveurjchem.com The reaction can also proceed from unactivated esters with hydroxylamine, often requiring heat and basic conditions. sapub.org

| Method | Reagents | General Conditions | Reference |

|---|---|---|---|

| Mixed Anhydride Formation | 1. Ethyl Chloroformate, Base (e.g., N-Methylmorpholine) 2. Hydroxylamine (NH₂OH) | Formation of a mixed anhydride intermediate followed by nucleophilic attack by hydroxylamine. | nih.goveurjchem.com |

| Coupling Agent-Mediated | Hydroxylamine Hydrochloride, Coupling Reagent (e.g., T3P, 4-NBsOXY) | One-pot reaction where the coupling agent activates the carboxylic acid in situ. | organic-chemistry.org |

| From Esters | Methyl or Ethyl Ester, Hydroxylamine, Base (e.g., Sodium Methoxide) | Nucleophilic acyl substitution on the ester, often requiring elevated temperatures. | sapub.org |

| Using Protected Hydroxylamines | 1. Activating Agent (e.g., CDI), O-Benzylhydroxylamine 2. Deprotection (e.g., H₂, Pd/C) | Allows for milder reaction conditions and avoids side reactions, followed by a deprotection step. | nih.gov |

Reactions Involving the Ketone Moiety (e.g., Reductions, Oxime Formation)

The ketone group offers another site for chemical modification, allowing for changes in the geometry and electronic properties of the aryl "cap" region of the molecule.

Reductions: The aryl ketone can be reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation introduces a new chiral center and a hydrogen bond donor/acceptor. For a more profound structural change, the ketone can be completely deoxygenated to a methylene (B1212753) (-CH₂-) group. Classic methods for this conversion include the Wolff-Kishner reduction, which involves heating the corresponding hydrazone with a strong base, or the Clemmensen reduction, which uses amalgamated zinc and hydrochloric acid. harvard.edu

Oxime Formation: The ketone readily reacts with hydroxylamine (NH₂OH), typically under mildly acidic conditions, to form an oxime. mdpi.com This reaction converts the sp²-hybridized carbonyl carbon into an sp²-hybridized carbon of a C=N double bond, introducing a hydroxyl group capable of acting as a hydrogen bond donor. The formation of an oxime can result in (E/Z) geometric isomers, adding another layer of structural diversity. nih.gov

Synthesis of Conjugates and Bioconjugation Strategies for Probe Development

The development of chemical probes for studying biological systems often requires the covalent attachment of the molecule of interest to a reporter tag, such as a fluorophore, a biotin (B1667282) moiety, or a solid support. The carboxylic acid functionality of 8-(4-methoxyphenyl)-8-oxooctanoic acid is an ideal handle for such bioconjugation strategies.

A common approach involves activating the carboxylic acid to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester. This activated intermediate can then react efficiently and selectively with primary amines on proteins, peptides, or other biomolecules under physiological conditions to form a stable amide bond. This strategy is widely used for creating targeted probes to investigate molecular interactions and cellular processes.

Design and Synthesis of Structural Analogs and Homologs for Advanced Structure-Activity Relationship (SAR) Investigations

SAR studies are essential in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity. nih.gov By systematically modifying different parts of the this compound scaffold, researchers can identify key pharmacophoric elements and optimize properties like potency and selectivity.

The 4-methoxyphenyl (B3050149) group is a critical component that can be extensively modified to probe its role in target binding. Variations can include:

Positional Isomerism: Moving the methoxy (B1213986) group to the ortho- (2-) or meta- (3-) position to investigate the importance of its location.

Substituent Variation: Replacing the methoxy group with other substituents of varying electronic and steric properties (e.g., hydrogen, halogen, alkyl, trifluoromethyl, or hydroxyl groups) to explore the effects of electronics, lipophilicity, and hydrogen-bonding potential. The synthesis of such analogs often begins with appropriately substituted phenyl precursors. nih.gov

The seven-carbon alkyl chain serves as a linker between the aromatic cap group and the carboxylic acid. Its length and flexibility can be crucial for optimal interaction with a biological target. SAR studies often involve synthesizing homologs with shorter or longer alkyl chains (e.g., varying from 4 to 10 carbons) to determine the ideal spatial separation between the two functional ends of the molecule.

Replacing the phenyl ring with a heteroaromatic ring is a common tactic in medicinal chemistry to modulate physicochemical properties, introduce new hydrogen bonding vectors, and alter metabolic stability. nih.gov For this compound, the 4-methoxyphenyl group could be replaced with rings such as pyridine, thiophene, furan, or thiazole. A quantitative structure-activity relationship (QSAR) analysis of such analogs can reveal correlations between biological activity and physicochemical properties like the electrostatic potential near heteroatoms. nih.gov

| Modification Area | Strategy | Purpose |

|---|---|---|

| Phenyl Ring | Vary position and nature of substituents (e.g., -OCH₃, -Cl, -F, -CH₃, -OH) | Probe electronic, steric, and hydrogen-bonding requirements. |

| Alkyl Chain | Synthesize homologs with shorter or longer chains (e.g., C₄ to C₁₀) | Optimize the distance between the aryl cap and the carboxylic acid. |

| Cap Group | Replace phenyl ring with heteroaryl systems (e.g., pyridine, thiophene) | Modulate electronics, solubility, and introduce new interaction points. |

Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization of the Chemical Compound and Its Derivatives

High-Resolution Mass Spectrometry for Precise Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of 8-(4-Methoxyphenyl)-8-oxooctanoic acid. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of the compound's elemental composition.

For this compound, the molecular formula is C₁₅H₂₀O₄. HRMS can verify this by measuring the mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and comparing it to the calculated theoretical mass. This capability is critical for distinguishing the target compound from potential isomers that have the same nominal mass but different elemental formulas.

Furthermore, HRMS is highly effective for impurity profiling. During synthesis or degradation studies, trace-level byproducts can be detected and identified based on their exact masses. By coupling HRMS with liquid chromatography (LC-HRMS), researchers can separate impurities from the main compound and obtain high-resolution mass spectra for each, facilitating their structural elucidation and ensuring the purity of the final product.

| Parameter | Information | Significance |

|---|---|---|

| Molecular Formula | C₁₅H₂₀O₄ | Fundamental composition of the molecule. |

| Theoretical Exact Mass | 264.1362 g/mol | Calculated mass based on the most abundant isotopes of C, H, and O. |

| Expected Experimental m/z ([M+H]⁺) | 265.1434 | Provides confirmation of molecular weight and composition. |

| Expected Experimental m/z ([M-H]⁻) | 263.1289 | Alternative ionization mode for structural confirmation. |

| Mass Accuracy Requirement | < 5 ppm | Ensures high confidence in the determined elemental formula. |

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for detailed structural assignment of this compound. Through ¹H NMR and ¹³C NMR, the precise connectivity of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit characteristic signals corresponding to the aromatic, aliphatic, and functional group protons. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) can further establish the coupling relationships between adjacent protons, confirming the structure of the octanoic acid chain.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and type of carbon atoms. Distinct signals are expected for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons of the methoxyphenyl ring, the aliphatic carbons of the chain, and the methoxy (B1213986) carbon. chemicalbook.com Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. mdpi.com

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Aromatic-H (ortho to -OCH₃) | ~6.9 (d) | ~114 |

| Aromatic-H (ortho to -C=O) | ~7.9 (d) | ~130 |

| -OCH₃ | ~3.8 (s) | ~55 |

| -CH₂- (α to C=O) | ~2.9 (t) | ~38 |

| -CH₂- (α to COOH) | ~2.3 (t) | ~34 |

| Aliphatic Chain (-CH₂-)n | ~1.3-1.7 (m) | ~24-29 |

| -COOH | ~12.0 (br s) | ~179 |

| Aromatic C-OCH₃ | - | ~163 |

| Aromatic C-C=O | - | ~130 |

| Ketone C=O | - | ~200 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs. chemicalbook.commdpi.comhmdb.carsc.org d=doublet, t=triplet, m=multiplet, s=singlet, br s=broad singlet.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS, LC-MS) for Purity Assessment, Reaction Monitoring, and Isolation of Intermediates

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and intermediates.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase method, typically using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with an acid modifier like formic acid), provides excellent separation. UV detection is suitable due to the strong absorbance of the methoxyphenyl group. This method can be used to monitor reaction progress by quantifying the consumption of reactants and the formation of the product over time.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its low volatility and the presence of a carboxylic acid group, direct analysis by GC-MS is challenging. However, after derivatization (e.g., esterification of the carboxylic acid to a methyl or butyl ester), GC-MS can be a powerful tool for separation and identification. researchgate.net The gas chromatograph separates the derivatized compound from volatile impurities, and the mass spectrometer provides fragmentation patterns that serve as a fingerprint for structural confirmation. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation capabilities of HPLC with the detection power of mass spectrometry. eurofins.com LC-MS is ideal for analyzing complex reaction mixtures, allowing for the direct detection and identification of the target compound, intermediates, and impurities in a single run without the need for derivatization. It provides both retention time and mass-to-charge ratio data, offering a high degree of confidence in compound identification.

| Technique | Primary Use | Sample Preparation | Advantages | Limitations |

|---|---|---|---|---|

| HPLC-UV | Purity assessment, reaction monitoring | Dissolution in mobile phase | Robust, quantitative, readily available | Limited structural information from UV detector |

| GC-MS | Analysis of volatile impurities, structural confirmation | Derivatization required | High resolution, provides structural data (mass spectrum) | Destructive, not suitable for non-volatile compounds directly |

| LC-MS | Impurity profiling, metabolite identification, definitive identification | Dissolution in mobile phase | High sensitivity and specificity, no derivatization needed, provides molecular weight | Higher cost and complexity |

Spectroscopic Methods (e.g., UV-Vis, Infrared Spectroscopy) for Functional Group Analysis and Reaction Progress Monitoring

Simple spectroscopic methods provide quick and valuable information about the functional groups present in this compound.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is dominated by the electronic transitions within the 4-methoxyphenyl (B3050149) chromophore. A characteristic maximum absorption (λmax) is expected, which can be used for quantitative analysis via the Beer-Lambert law. youtube.com This technique is particularly useful for monitoring reactions that involve the formation or modification of this aromatic system. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and non-destructive method for identifying the key functional groups in the molecule. wiley.comchemrxiv.org The spectrum of this compound would show distinct absorption bands confirming the presence of the carboxylic acid, the ketone, the aromatic ring, and the ether linkage. lumenlearning.comlibretexts.org The disappearance of reactant peaks and the appearance of product peaks (e.g., the two distinct C=O stretches) can be used to track reaction progress. rsc.orgresearchgate.netnih.gov

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 (very broad) |

| Aliphatic/Aromatic | C-H stretch | 3100 - 2850 |

| Carboxylic Acid | C=O stretch | ~1710 (strong) |

| Aryl Ketone | C=O stretch | ~1680 (strong) |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Ether/Carboxylic Acid | C-O stretch | 1320 - 1210 |

Development and Validation of Analytical Methods for Complex Research Matrices

To ensure that analytical data are reliable, accurate, and reproducible, any method used for the quantification of this compound in complex matrices (e.g., reaction mixtures, biological fluids) must be properly developed and validated. wjarr.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netresearchgate.net

The validation process for a quantitative HPLC method, for example, would involve assessing several key performance parameters:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by spike and recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

| Parameter | Description | Typical Acceptance Criterion (for HPLC) |

|---|---|---|

| Linearity | Correlation between concentration and response | Correlation coefficient (r²) ≥ 0.995 |

| Accuracy | Percent recovery of a known amount of analyte | Typically 80-120% recovery |

| Precision | Relative Standard Deviation (RSD) of replicate measurements | RSD ≤ 2% for repeatability |

| Specificity | Resolution of analyte peak from other peaks | Baseline resolution (Rs > 1.5) |

| LOD / LOQ | Lowest detectable/quantifiable concentration | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ) |

| Robustness | Consistency under varied conditions (pH, temp, etc.) | RSD of results should remain within acceptable limits |

Computational Chemistry and in Silico Modeling Studies of 8 4 Methoxyphenyl 8 Oxooctanoic Acid Analogs

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For analogs of 8-(4-Methoxyphenyl)-8-oxooctanoic acid, methods like Density Functional Theory (DFT) would be employed to elucidate their electronic structure. These calculations can determine key parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. By systematically modifying the structure of this compound—for instance, by introducing different substituents on the phenyl ring or altering the length of the octanoic acid chain—researchers can computationally predict how these changes affect the HOMO-LUMO gap and, consequently, the reactivity of the analogs.

Furthermore, quantum chemical calculations can predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which are invaluable for the characterization of newly synthesized compounds.

Table 1: Hypothetical Quantum Chemical Data for this compound Analogs

| Analog | Modification | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Reactivity |

| Parent Compound | None | -6.2 | -1.5 | 4.7 | Moderate |

| Analog A | Electron-donating group on phenyl ring | -5.9 | -1.4 | 4.5 | Higher |

| Analog B | Electron-withdrawing group on phenyl ring | -6.5 | -1.7 | 4.8 | Lower |

| Analog C | Shorter alkyl chain | -6.3 | -1.6 | 4.7 | Similar to Parent |

Note: This table presents hypothetical data to illustrate the type of information generated from quantum chemical calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

To explore the potential biological activity of this compound analogs, molecular docking and dynamics simulations are indispensable tools. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

For instance, if a specific enzyme or receptor is targeted, the 3D structure of this protein would be used as a receptor in docking studies. A library of this compound analogs could be virtually screened to identify candidates with the highest predicted binding affinity.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other and the role of solvent molecules. This information is crucial for understanding the mechanism of action and for designing analogs with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogs, a QSAR study would involve compiling a dataset of analogs with experimentally determined biological activities.

Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include electronic, steric, hydrophobic, and topological descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity.

A validated QSAR model can be a powerful predictive tool. It can be used to estimate the activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing. This rational design approach significantly accelerates the lead optimization process in drug discovery.

Table 2: Key Descriptor Classes in QSAR Studies

| Descriptor Class | Examples | Information Encoded |

| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric | Molecular weight, volume, surface area | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

| Topological | Connectivity indices | Atomic arrangement and branching |

Predictive Modeling of Metabolic Fates and Biochemical Pathway Simulations

In silico tools can also be used to predict the metabolic fate of this compound analogs. Software programs can identify potential sites of metabolism on the molecule by common drug-metabolizing enzymes, such as the cytochrome P450 family. These predictions can help in designing analogs with improved metabolic stability, a key factor for drug development.

Furthermore, if the analogs are designed to interact with a specific biochemical pathway, their effects can be simulated using systems biology models. These simulations can provide insights into how the compounds might modulate the pathway and what the downstream consequences might be, helping to understand their potential efficacy and off-target effects.

Virtual Screening and Ligand-Based Drug Design Approaches

When the 3D structure of a biological target is unknown, ligand-based drug design approaches become particularly valuable. These methods rely on the knowledge of other molecules that are active against the target of interest.

One such technique is pharmacophore modeling, where the essential 3D arrangement of functional groups responsible for biological activity is identified from a set of active compounds. This pharmacophore model can then be used as a 3D query to search large chemical databases for novel molecules that fit the model, a process known as virtual screening.

For this compound, if a set of its analogs with known activity is available, a pharmacophore model could be developed. This model would capture the key features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are crucial for activity. This approach can lead to the discovery of new chemical scaffolds with the desired biological profile.

Future Directions and Emerging Research Avenues for 8 4 Methoxyphenyl 8 Oxooctanoic Acid Research

Development of Novel Catalytic and Flow Chemistry Approaches for Synthesis

The classical synthesis of 8-(4-Methoxyphenyl)-8-oxooctanoic acid typically involves a Friedel-Crafts acylation reaction between anisole (B1667542) and a derivative of octanedioic acid, often using stoichiometric amounts of a Lewis acid catalyst like aluminum chloride. depaul.eduyoutube.com While effective at the lab scale, these traditional batch methods present challenges related to catalyst waste, difficult workups, and scalability. Future research will likely focus on developing greener, more efficient, and continuous synthetic processes.

Key areas of development include:

Heterogeneous Catalysis: Replacing homogeneous Lewis acids with solid acid catalysts such as zeolites offers significant advantages, including catalyst recyclability, reduced waste, and simplified product purification. researchgate.netrsc.org Research into modified Hβ zeolites, for example, has shown high conversion and selectivity in the acylation of anisole with long-chain carboxylic acids. rsc.org Future work could optimize zeolite catalysts specifically for the reaction with octanedioic anhydride (B1165640) to maximize the yield of this compound.

Flow Chemistry: Continuous-flow reactors provide superior control over reaction parameters like temperature, pressure, and mixing, leading to improved safety, consistency, and scalability. researchgate.net The development of a continuous-flow process for the Friedel-Crafts acylation step, potentially using a packed-bed reactor with a heterogeneous catalyst, could enable highly efficient and automated production of the target molecule. researchgate.net This approach minimizes reaction times and can improve product selectivity. researchgate.net

| Feature | Traditional Batch Synthesis | Future Catalytic/Flow Synthesis |

| Catalyst | Stoichiometric AlCl₃ (Homogeneous) | Catalytic Zeolites (Heterogeneous) |

| Process | Batch Reactor | Continuous-Flow Reactor |

| Efficiency | Lower throughput, longer reaction times | High throughput, residence time in minutes |

| Sustainability | Significant catalyst waste, harsh workup | Recyclable catalyst, greener process |

| Scalability | Challenging to scale up safely | Readily scalable by extending run time |

Exploration of Unconventional Biological Targets and Disease Modalities

While the direct biological activity of this compound is not extensively documented, its structure as a fatty acid analog suggests potential roles in modulating lipid metabolism. Many cancer cells exhibit aberrant lipid metabolism and a heightened dependence on fatty acid synthesis and modification to support rapid proliferation. nih.govox.ac.uk This opens up avenues to explore derivatives of the compound as probes or inhibitors of unconventional targets within these pathways.

Emerging research suggests that some cancer cells can bypass standard fatty acid desaturation pathways, which are common therapeutic targets. nih.gov These cells utilize an alternative pathway involving the enzyme Fatty Acid Desaturase 2 (FADS2) to produce sapienate, allowing them to thrive even when the primary enzyme, Stearoyl-CoA Desaturase (SCD), is inhibited. ox.ac.uk This metabolic plasticity represents a significant challenge in cancer therapy.

Future research could focus on:

Targeting Alternative Metabolic Pathways: Designing and synthesizing derivatives of this compound to selectively inhibit enzymes like FADS2 or other components of these alternative lipid metabolism routes.

Probing Protein Acylation: Developing analogs that can be used as chemical reporters to study protein fatty-acylation, a crucial post-translational modification involved in protein trafficking and signaling. nih.gov

| Potential Target | Rationale for Exploration | Disease Modality |

| Fatty Acid Desaturase 2 (FADS2) | Key enzyme in an alternative desaturation pathway used by resistant cancer cells. nih.govox.ac.uk | Cancer (e.g., Liver, Lung) |

| Protein Acyltransferases (PATs) | Enzymes responsible for S-palmitoylation; dysregulation is linked to various diseases. nih.gov | Neurological Disorders, Cancer |

| Fatty Acid Transport Proteins (FATPs) | Mediate the uptake of long-chain fatty acids, often upregulated in metabolic diseases. | Metabolic Syndrome, Diabetes |

Integration with Advanced High-Throughput Screening and Omics Technologies

The future research workflow could involve:

Library Synthesis: Creation of a diverse chemical library based on the this compound scaffold.

High-Throughput Screening (HTS): Rapidly screening this library against specific molecular targets (target-based screening) or in cell-based models to identify effects on cellular phenotypes like cancer cell viability (phenotypic screening). all-chemistry.comnih.govmdpi.com HTS allows for the testing of thousands of compounds per day, dramatically accelerating the discovery of "hits". mdpi.com

Omics-Based Mechanistic Studies: Using advanced analytical techniques to study the global impact of hit compounds on the cell. Lipidomics, a branch of metabolomics, is particularly relevant. unimi.itdepositolegale.ittechnologynetworks.com By comparing the lipid profiles of treated and untreated cells using mass spectrometry, researchers can generate hypotheses about the compound's molecular targets and its effect on metabolic networks. unimi.itomics.org This approach provides a comprehensive understanding that goes beyond a single target, revealing system-wide effects. nih.gov

| Stage | Technology | Purpose |

| 1. Hit Identification | High-Throughput Screening (HTS) | Screen a library of derivatives to identify compounds with desired biological activity. patsnap.com |

| 2. Target Deconvolution | Proteomics | Identify the specific protein targets to which the active compounds bind. |

| 3. Pathway Analysis | Lipidomics / Metabolomics | Profile changes in cellular lipids and metabolites to understand the compound's mechanism of action. unimi.itdepositolegale.it |

| 4. Network Integration | Systems Biology | Combine multi-omics data to build a comprehensive model of the compound's cellular effects. nih.gov |

Investigations into Supramolecular Chemistry and Self-Assembly Properties of Derivatives

The structure of this compound, possessing a hydrophobic tail and a hydrophilic carboxylic acid head group, classifies it as an amphiphilic molecule. rsc.org Amphiphiles are the fundamental building blocks of self-assembled structures in water, such as micelles, vesicles, and nanofibers. nih.gov The carboxylic acid group is a particularly powerful and versatile motif for directing self-assembly through hydrogen bonding. ijacskros.comnih.gov

Future research in this area could explore:

Tuning Amphiphilicity: Systematically modifying the structure—for instance, by changing the length of the alkyl chain or altering the aromatic substituent—to control the self-assembly process. This would allow for the creation of tailored nanoscale architectures.

Stimuli-Responsive Systems: Introducing functional groups that respond to external stimuli like pH, light, or temperature. This could enable the controlled assembly and disassembly of the supramolecular structures, a desirable feature for applications like drug delivery. rsc.orgacs.org

Nanomaterial Development: Investigating the potential of these self-assembled structures as nanoscale carriers for hydrophobic drugs, mimicking the function of biological membranes or liposomes. nih.gov The formation of hydrogels or other soft materials from derivatives could also be explored for applications in tissue engineering.

| Derivative Modification | Expected Supramolecular Structure | Potential Application |

| Increased head group polarity | Smaller micelles | Solubilization of nonpolar compounds |

| Introduction of a second carboxyl group | Bilayer sheets, vesicles | Drug delivery vehicles nih.gov |

| Polymerizable group on the tail | Stabilized polymeric nanoparticles | Controlled release systems |

| pH-sensitive aromatic group | pH-responsive micelles | Targeted release in acidic environments (e.g., tumors) |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.